Dorzolamide, (+/-)-(cis)-

Analytical Method Validation Quality Control Reference Standards

In generic Dorzolamide ANDA submissions, method validation fails when impurity standards lack the specific stereochemistry of the process-related impurity. Dorzolamide EP Impurity B (CAS 120279-90-5) is the racemic cis-isomer and a highly potent carbonic anhydrase II inhibitor (IC50 0.18 nM). As a certified EP/BP reference standard, it resolves this challenge. - Essential for HPLC, GC-MS, or LC-MS method development and validation. - Enables accurate quantification for pharmacopoeial (EP, BP) quality control. - Supplied with full characterization data to ensure regulatory traceability.

Molecular Formula C10H16N2O4S3
Molecular Weight 324.4 g/mol
CAS No. 120279-90-5
Cat. No. B194999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDorzolamide, (+/-)-(cis)-
CAS120279-90-5
Synonyms(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Molecular FormulaC10H16N2O4S3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
InChIInChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
InChIKeyIAVUPMFITXYVAF-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dorzolamide, (+/-)-(cis)-: Overview


Dorzolamide, (+/-)-(cis)-, also designated as Dorzolamide EP Impurity B, is the racemic cis-isomer of the carbonic anhydrase (CA) inhibitor dorzolamide [1]. This sulfonamide derivative acts as a highly potent inhibitor of human carbonic anhydrase isoenzyme II (CA-II), the primary isoform responsible for aqueous humor secretion in the ciliary body, with an in vitro IC50 of 0.18 nM [2]. Its inhibitory activity against human CA isozyme I is substantially weaker (IC50 of 600 nM) [2]. The compound is supplied as a reference standard, intended for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production processes [1].

Why (+/-)-(cis)-Dorzolamide Cannot Substitute


In-class substitution among topical carbonic anhydrase inhibitors is not pharmacologically or clinically trivial. Dorzolamide, as a class leader, exhibits a distinct isoform selectivity profile [1] and unique ocular pharmacokinetics [2] that differentiate it from analogs like brinzolamide. While both are effective in lowering intraocular pressure (IOP), their side-effect profiles and physiochemical properties (e.g., dorzolamide's low pH formulation vs. brinzolamide's suspension) are non-equivalent [3]. Furthermore, the (+/-)-(cis)- form (CAS 120279-90-5) is not the active pharmaceutical ingredient but a specific stereoisomer and process-related impurity, making its utility strictly analytical rather than therapeutic [4]. Direct substitution without considering these specific quantitative differentiators can compromise analytical accuracy in ANDA submissions or lead to unexpected local tolerability issues in clinical research.

Differentiation Evidence for (+/-)-(cis)-Dorzolamide


EP Impurity B Reference Standard

The (+/-)-(cis)- form is officially designated as Dorzolamide EP Impurity B, distinct from the active pharmaceutical ingredient dorzolamide hydrochloride. It is chemically defined as (4RS,6SR)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide [1]. This compound is not a therapeutic alternative but is exclusively used as an analytical reference standard for method development, validation, and quality control in accordance with pharmacopoeial monographs (e.g., British Pharmacopoeia) for the commercial production of Dorzolamide drug products [2].

Analytical Method Validation Quality Control Reference Standards ANDAs

CA-II vs. CA-I Isoform Selectivity

Dorzolamide demonstrates extreme isoform selectivity, a key differentiator from non-selective systemic CAIs. In vitro, dorzolamide hydrochloride is a potent inhibitor of human CA isoenzyme II, with an IC50 value of 0.18 nM [1]. In contrast, its inhibitory activity against human CA isozyme I is approximately 3,333-fold weaker, with an IC50 value of 600 nM [1]. This high degree of selectivity (reported as 4,000-fold higher affinity for CA II over CA I) is crucial for its mechanism of action and side-effect profile [2].

Enzyme Inhibition Carbonic Anhydrase In Vitro Pharmacology Isoform Selectivity

Post-Cataract IOP Control vs. Oral Acetazolamide

In a prospective, randomized study comparing topical dorzolamide 2% to oral acetazolamide for preventing ocular hypertension after cataract surgery, topical dorzolamide provided superior IOP control. In the acetazolamide group, mean IOP was significantly higher than preoperative values at 16, 40, and 64 hours post-surgery (p < 0.05). In contrast, IOP in the dorzolamide group had returned to preoperative values by 40 hours and was significantly lower at all three postoperative measurement times (p < 0.05) [1].

Clinical Trial Glaucoma Surgery IOP Control Prophylaxis

Ocular Pharmacokinetic Profile

Dorzolamide's topical formulation achieves high concentrations in the target ciliary process (2-10 µM) while maintaining an extremely low systemic plasma concentration. Following topical administration, plasma levels were measured at 0.034 µM, which is approximately 1/200th of the plasma concentration (2.5 µM) needed for systemic efficacy and the resultant side effects seen with oral CAIs like acetazolamide or methazolamide [1]. This is in stark contrast to systemic CAIs, which require a plasma free drug concentration of ~2.5 µM to lower IOP [1].

Ocular Pharmacokinetics Bioavailability Safety Profile Drug Distribution

Local Tolerability vs. Brinzolamide

While dorzolamide 2% and brinzolamide 1% demonstrate equivalent IOP-lowering efficacy, their local side-effect profiles differ significantly in head-to-head clinical trials. In a randomized double-blind study, the most frequent side effect reported for 2% dorzolamide was ocular pain, whereas for 1% brinzolamide, it was blurred vision [1]. A separate study reported that 10-15% of patients using dorzolamide experienced superficial punctate keratitis, and approximately 10% experienced signs and symptoms of ocular allergic reaction [2].

Adverse Events Tolerability Topical Formulation Safety

Sulfonamide Hypersensitivity Risk

Dorzolamide is a sulfonamide, and despite topical administration, it is absorbed systemically. This leads to a well-documented, albeit rare, risk of severe sulfonamide-type hypersensitivity reactions [1]. Clinical studies and case reports confirm that the same types of adverse reactions attributable to systemic sulfonamides, including Stevens-Johnson syndrome and toxic epidermal necrolysis, can occur with topical dorzolamide [2]. While cross-reactivity is considered rare due to chemical differences between antibiotic and non-antibiotic sulfonamides, reactions can be severe, warranting caution in patients with known sulfur allergies [3].

Drug Safety Hypersensitivity Sulfonamide Allergy Contraindications

Application Scenarios for (+/-)-(cis)-Dorzolamide


Quality Control for ANDA Submissions

This CAS number (120279-90-5) should be exclusively procured for use as a certified reference standard in analytical chemistry. As Dorzolamide EP Impurity B, it is essential for developing and validating HPLC, GC-MS, or LC-MS methods, and for performing quality control tests mandated by pharmacopoeias (EP, BP) during the manufacturing of generic Dorzolamide drug products. Its procurement is not for pharmacological research but for regulatory compliance and analytical traceability [1].

Topical vs. Systemic CAI Comparative Studies

For researchers designing studies to compare the efficacy and safety of topical versus systemic carbonic anhydrase inhibition, dorzolamide serves as the archetypal topical agent. Evidence shows it provides equivalent or superior IOP reduction to oral acetazolamide in specific clinical scenarios (e.g., post-surgical prophylaxis) while offering a quantifiably superior systemic safety margin due to its ~1/74th lower effective plasma concentration [2][3]. This makes it the ideal comparator for novel topical formulations aiming to replicate or improve upon its pharmacokinetic profile.

Local Tolerability and Compliance in Glaucoma

Clinical research focused on the impact of topical medication side effects on patient adherence should consider dorzolamide as a primary study agent. Direct head-to-head evidence differentiates its local side-effect profile (predominantly ocular pain and punctate keratitis in 10-15% of patients) from that of brinzolamide (blurred vision) [4]. This established differential allows for the design of targeted studies to improve formulation, develop adjunctive therapies, or understand the specific physiological mechanisms underlying these distinct adverse events.

Ophthalmic Drug Hypersensitivity Research

Dorzolamide is a key compound for research into drug-induced hypersensitivity reactions, particularly sulfonamide allergy. As a topical sulfonamide with documented, albeit rare, potential for severe systemic reactions (e.g., Stevens-Johnson syndrome), it provides a model for studying the mechanisms of cross-reactivity, the role of local vs. systemic exposure in allergic response, and for developing safer formulations or alternative therapies for at-risk patient populations [5]. This application is directly supported by class-level evidence from FDA labels and clinical case reports.

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